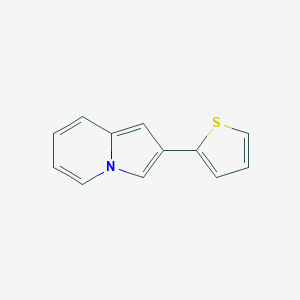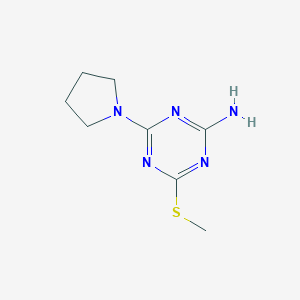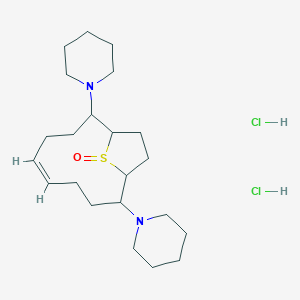
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.2.1)tridec-5-ene 13-oxide dihydrochloride.
Mecanismo De Acción
The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the inhibition of NOS activity by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, leading to a decrease in the production of NO in the body. This mechanism of action has been extensively studied and has led to a better understanding of the role of NO in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various biological systems. This compound has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects due to its ability to inhibit NOS activity and decrease the production of NO. Additionally, this compound has been found to have antitumor effects and has been studied as a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in lab experiments include its potency and selectivity as an NOS inhibitor, its ability to inhibit both constitutive and inducible NOS isoforms, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in experiments.
Direcciones Futuras
There are several future directions for the use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in scientific research. One potential direction is the development of more potent and selective NOS inhibitors based on the structure of this compound. Additionally, this compound could be studied further in the context of different disease states, such as cancer and neurodegenerative disorders, to better understand its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its ability to inhibit NOS activity and decrease the production of NO. This compound has been extensively studied and has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for different disease states. While there are limitations to its use, the future directions for the study of this compound are promising and could lead to new insights into the role of NO in different biological processes.
Métodos De Síntesis
The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the reaction of 2,5-dimethylpyrrole with sulfur monochloride in the presence of piperidine. The resulting product is then reacted with sodium methoxide to obtain the final compound. This synthetic route has been optimized to obtain high yields of the product with high purity and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. This compound has been found to be a potent and selective inhibitor of NOS, making it a valuable tool in the study of NO-mediated biological processes.
Propiedades
Número CAS |
174198-19-7 |
|---|---|
Fórmula molecular |
C22H40Cl2N2OS |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C22H38N2OS.2ClH/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23;;/h1-2,19-22H,3-18H2;2*1H/b2-1-;; |
Clave InChI |
HYIWTGIFVLSJCT-UAIGNFCESA-N |
SMILES isomérico |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
SMILES canónico |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
Sinónimos |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)



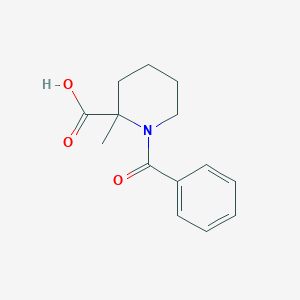
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
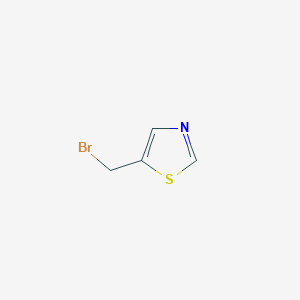


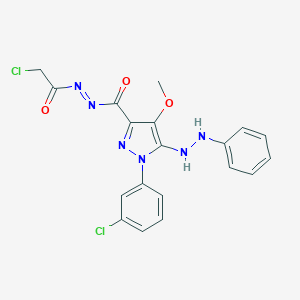
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
